Phenol, 2,2'-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-
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Overview
Description
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is a synthetic organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is used in various industrial applications to prevent the oxidation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] typically involves the condensation of 2,4-dimethylphenol with 3,6,6-trimethylheptanal under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted phenolic compounds depending on the reagent used.
Scientific Research Applications
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of lubricants, fuels, and other industrial materials to enhance their shelf life and performance.
Mechanism of Action
The antioxidant activity of Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,3,6-trimethyl-
- Phenol, 2,3,4,6-tetramethyl-
Uniqueness
Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is unique due to its specific structure, which imparts enhanced antioxidant properties compared to other similar compounds. Its bulky substituents provide steric hindrance, making it more effective in preventing oxidation in various applications.
Properties
CAS No. |
352708-25-9 |
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Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3,6,6-trimethylheptyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H38O2/c1-16(9-10-26(6,7)8)13-21(22-14-17(2)11-19(4)24(22)27)23-15-18(3)12-20(5)25(23)28/h11-12,14-16,21,27-28H,9-10,13H2,1-8H3 |
InChI Key |
VNCXOUZKCLYFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(CC(C)CCC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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